

Introduction: The Strategic Importance of the 4-Isopropylbenzyl Moiety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Isopropylbenzyl bromide*

Cat. No.: B6154113

[Get Quote](#)

4-Isopropylbenzyl bromide, also known as 1-(bromomethyl)-4-(propan-2-yl)benzene, is more than just a halogenated hydrocarbon; it is a versatile molecular scaffold.^{[1][2]} Its structure combines a reactive benzylic bromide handle with a lipophilic isopropyl group on a phenyl ring. This unique combination makes it an invaluable starting material for introducing the 4-isopropylphenyl group into more complex molecular architectures.^[3] This moiety is of significant interest in medicinal chemistry and materials science, where fine-tuning steric and electronic properties is critical for function. The compound serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical, agrochemical, and specialty chemical industries.^[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. Understanding the physical and spectral properties of **4-isopropylbenzyl bromide** is essential for its correct identification, purity assessment, and use in subsequent reactions.

Core Physical Properties

The compound is a colorless to pale yellow liquid with a characteristic pungent, aromatic odor.^{[1][3]} Its high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition. It is sparingly soluble in water but exhibits good solubility in common organic solvents like ethanol, ether, and chloroform, which is typical for aryl halides and facilitates its use in a wide range of reaction media.^[3]

A summary of its key quantitative data is presented below for rapid reference.

Property	Value	Source(s)
CAS Number	73789-86-3	[1] [4]
Molecular Formula	C ₁₀ H ₁₃ Br	[1] [5]
Molecular Weight	213.11 g/mol	[4] [6]
Appearance	Colorless to light yellow liquid	[1] [3] [7]
Boiling Point	272-273 °C (at 760 mmHg)	[1] [4] [6]
Density	1.274 g/mL (at 25 °C)	[1] [4] [6]
Refractive Index (n ²⁰ /D)	1.5500	[1] [4] [6]
Flash Point	>110 °C (>230 °F)	[1] [7]

Structural Confirmation: A Spectroscopic Deep Dive

Confirming the identity and purity of **4-isopropylbenzyl bromide** post-synthesis or prior to use is a critical, self-validating step in any workflow. The following sections detail the expected spectroscopic signatures.

Caption: Molecular structure of **4-Isopropylbenzyl bromide**.

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides an unambiguous fingerprint. Key expected signals include:
 - A doublet around δ 1.25 ppm (6H), corresponding to the two equivalent methyl groups of the isopropyl substituent.
 - A septet around δ 2.90 ppm (1H), for the methine proton of the isopropyl group, split by the six adjacent methyl protons.
 - A sharp singlet around δ 4.50 ppm (2H). This signal is characteristic of the benzylic methylene protons (-CH₂Br). Its downfield shift is due to the deshielding effect of the adjacent bromine atom.

- Aromatic protons will appear as a classic AA'BB' system, typical of 1,4-disubstituted benzene rings, with two doublets between δ 7.15-7.35 ppm (4H).
- Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups.
 - C-H Stretching (sp^3): Look for bands in the 2850-2960 cm^{-1} region, confirming the aliphatic C-H bonds of the isopropyl and methylene groups.[8]
 - C-H Stretching (sp^2): Aromatic C-H stretches will appear as weaker bands between 3000-3100 cm^{-1} .[8]
 - Aromatic Overtones: Characteristic weak bands for para-disubstitution are expected between 1650-2000 cm^{-1} . A key aromatic C=C stretching band will be present around 1600 cm^{-1} .[8]
 - C-Br Stretch: The most diagnostic peak for this compound is the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 690-515 cm^{-1} .[9]
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.
 - Molecular Ion (M^+): The molecular ion peak will appear as a doublet of approximately equal intensity at m/z 212 and 214, corresponding to the two naturally occurring isotopes of bromine (^{79}Br and ^{81}Br).
 - Key Fragments: A prominent peak is expected at m/z 133, resulting from the loss of the bromine radical ($[M-Br]^+$). This $C_{10}H_{13}^+$ cation is the base peak. Further fragmentation can lead to a tropylium-like ion at m/z 119 ($[M-Br-CH_2]^+$ or loss of a methyl group from the isopropyl moiety).[2]

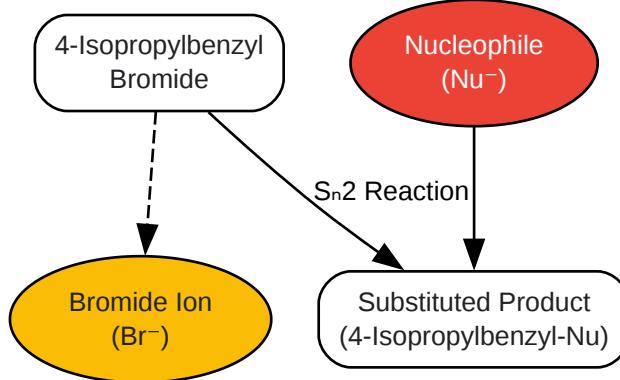
Synthesis and Reactivity: A Chemist's Perspective

The utility of **4-isopropylbenzyl bromide** stems from its predictable synthesis and reliable reactivity.

Common Synthetic Pathway: Radical Bromination

The most direct and industrially scalable synthesis involves the free-radical bromination of 4-isopropyltoluene at the benzylic position. This reaction, a variation of the Wohl-Ziegler bromination, is selective for the benzylic position because the resulting benzylic radical is resonance-stabilized, making it the kinetically and thermodynamically favored intermediate.

Caption: A typical workflow for the synthesis of **4-isopropylbenzyl bromide**.


Detailed Experimental Protocol: Synthesis via NBS Bromination

- Objective: To synthesize **4-isopropylbenzyl bromide** from 4-isopropyltoluene.
- Materials:
 - 4-Isopropyltoluene
 - N-Bromosuccinimide (NBS), recrystallized
 - 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)
 - Carbon tetrachloride (CCl_4) or a greener alternative like acetonitrile
 - Saturated aqueous sodium thiosulfate ($Na_2S_2O_3$)
 - Brine (saturated aqueous $NaCl$)
 - Anhydrous magnesium sulfate ($MgSO_4$)
- Procedure:
 - Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropyltoluene (1.0 eq), N-bromosuccinimide (1.05 eq), and the solvent (e.g., CCl_4).
 - Initiation: Add a catalytic amount of AIBN or BPO (0.02 eq).
 - Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats. An external lamp can be used to facilitate initiation.

- Workup - Quenching: Once the reaction is complete (TLC analysis), cool the mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of the solvent.
- Workup - Washing: Combine the filtrates and wash sequentially with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ (to remove any residual bromine), water, and finally brine.
- Drying & Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator.
- Purification: The resulting crude oil is purified by vacuum distillation to yield the final product as a clear liquid.

Core Reactivity: The Benzylic Halide Advantage

The C-Br bond in **4-isopropylbenzyl bromide** is its reactive center. Being a benzylic halide, it is an excellent electrophile, highly susceptible to nucleophilic substitution reactions (typically $\text{S}_{\text{n}}2$, but $\text{S}_{\text{n}}1$ can occur under certain conditions due to the stabilized benzylic carbocation). This reactivity is the cornerstone of its utility.

[Click to download full resolution via product page](#)

Caption: General nucleophilic substitution pathway for **4-isopropylbenzyl bromide**.

This reactivity allows for the facile formation of:

- Ethers: Reaction with alkoxides or phenoxides (Williamson Ether Synthesis).

- Esters: Reaction with carboxylate salts.
- Amines: Reaction with ammonia or primary/secondary amines.
- C-C Bonds: Use in Grignard reactions (after conversion to the Grignard reagent) or as an alkylating agent for enolates and other carbon nucleophiles.

Applications in Drug Development and Advanced Synthesis

4-Isopropylbenzyl bromide is not an end product but a critical stepping stone. Its primary application is as a precursor or intermediate in multi-step syntheses.[\[1\]](#)[\[3\]](#)

- Pharmaceutical Synthesis: The 4-isopropylbenzyl group can be found in various biologically active molecules. It often serves to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. It is a building block for certain classes of receptor modulators and enzyme inhibitors.[\[1\]](#)
- Agrochemicals: In the agrochemical sector, it is a precursor for producing specific pesticides and herbicides where the molecular shape and properties imparted by the isopropylbenzyl group are key to biological activity.[\[1\]](#)
- Protecting Groups: While less common than other benzyl bromides, it can be used to protect alcohols or phenols. The resulting benzyl ether is stable to a wide range of conditions but can be cleaved later via hydrogenolysis.
- Specialty Chemicals: It is also used to synthesize fragrances and dyes, where the bulky isopropyl group can tune the molecule's properties.[\[1\]](#)

Safety, Handling, and Storage: A Mandate for Researchers

Scientific integrity demands a rigorous approach to safety. **4-Isopropylbenzyl bromide** is a corrosive and hazardous chemical that requires careful handling.[\[4\]](#)[\[6\]](#)

- GHS Hazard Classification:

- Pictogram: GHS05 (Corrosion)[4][6]
- Signal Word: Danger[4][6]
- Hazard Statement (H-Code): H314 - Causes severe skin burns and eye damage.[2][4][6]
- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[7] Essential PPE includes:
 - Chemical-resistant gloves (e.g., nitrile).
 - Splash-proof safety goggles and a full-face shield.[4][7]
 - A lab coat.
 - Appropriate respiratory protection may be required depending on the scale and ventilation.[4]
- Handling and First Aid:
 - Avoid inhalation of vapors and direct contact with skin and eyes.[7][10]
 - In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7]
 - In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
 - If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[7]
 - If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
- Storage:
 - Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, alcohols, and amines.[7][11]

- The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[7][12]
- Keep the container tightly sealed and stored upright in a corrosives-compatible cabinet, recommended at 2-8°C.[1][5][7]

Conclusion

4-Isopropylbenzyl bromide (CAS 73789-86-3) is a foundational reagent in synthetic organic chemistry. Its well-defined physicochemical properties, predictable reactivity as a potent electrophile, and straightforward synthesis make it a reliable tool for researchers. Its primary value lies in its role as a key intermediate, enabling the strategic incorporation of the 4-isopropylbenzyl moiety into complex target molecules in the pharmaceutical, agrochemical, and materials science sectors. Adherence to stringent safety and handling protocols is paramount to harnessing its full potential responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 73789-86-3,4-ISOPROPYL BENZYL BROMIDE 97 | lookchem [lookchem.com]
- 2. 1-(Bromomethyl)-4-(propan-2-yl)benzene | C10H13Br | CID 47719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbino.com]
- 4. 4-Isopropylbenzylbromid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. achemtek.com [achemtek.com]
- 6. 4-Isopropylbenzyl bromide 97 73789-86-3 [sigmaaldrich.com]
- 7. 4-ISOPROPYL BENZYL BROMIDE 97 - Safety Data Sheet [chemicalbook.com]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. orgchemboulder.com [orgchemboulder.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the 4-Isopropylbenzyl Moiety]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6154113#4-isopropylbenzyl-bromide-cas-number-73789-86-3-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com